molecular formula C5H9N B057918 tert-BUTYL ISOCYANIDE CAS No. 7188-38-7

tert-BUTYL ISOCYANIDE

Cat. No. B057918
CAS RN: 7188-38-7
M. Wt: 83.13 g/mol
InChI Key: FAGLEPBREOXSAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

tert-Butyl isocyanide is synthesized through innovative methods that enhance molecular diversity. One notable approach involves the microwave-assisted one-pot tandem de-tert-butylation of tert-butyl amine in an Ugi-type multicomponent reaction, which has been explored for the first time, affording access to a variety of pharmaceutically-important polycyclic N-fused imidazo-heterocycles (Guchhait & Madaan, 2010).

Molecular Structure Analysis

The molecular structure of tert-butyl isocyanide has been elucidated through spectroscopic methods. Its structure was calculated from microwave measurements, revealing the carbon-nitrogen triple bond distance in excellent agreement with other isocyanides, indicating similar electronic distributions (Bak, Hansen-Nygaard, & Rastrup-Andersen, 1958).

Chemical Reactions and Properties

tert-Butyl isocyanide participates in various chemical reactions, demonstrating its versatility. It reacts with Fe2(CO)9 and tert. butyl isocyanide under specific conditions to form complexes with unique structures and properties (Halbauer et al., 2006). Additionally, it has been used in palladium-catalyzed synthesis processes for constructing valuable lactones, showcasing its broad applicability in synthetic chemistry (Fei et al., 2012).

Scientific Research Applications

  • Convertible Reagent in Groebke–Blackburn Reactions : Tert-butyl isocyanide has been revisited as an effective convertible reagent in Groebke–Blackburn multi-component reactions. The tert-butyl group can be effectively removed from the resultant compounds on a large scale without the need for chromatographic purification (Krasavin et al., 2008).

  • Molecular Structure Study : The structure of tert-butyl isocyanide has been determined using microwave measurements, revealing insights into the carbon-nitrogen triple bond and the distribution of electronic charge (Bak et al., 1958).

  • Reactivity with Distonic Radical Cations : Tert-butyl isocyanide's reactivity toward distonic radical cations has been examined. It displays distinct reactivity patterns, interacting with charged groups via cyanide ion transfer or proton abstraction and with radical sites through cyano radical transfer (Nelson et al., 1999).

  • Convertible Isonitrile in Ugi-type Reactions : It has been used as a convertible isonitrile in Ugi-type multicomponent reactions, enabling access to a diverse range of pharmaceutically-important compounds (Guchhait & Madaan, 2010).

  • Synthesis of Isocoumarins and Phthalides : A novel strategy using tert-butyl isocyanide for synthesizing isocoumarins and phthalides has been developed. This method involves a palladium(0)-catalyzed reaction and is useful for synthesizing valuable lactones (Fei et al., 2012).

  • Formation of Tetrazocines from Nitrile Imines : It reacts with nitrile imines to produce tetrahydro-1,2,5,6-tetrazocines and substituted hydrazonoyl triazoles, demonstrating its versatility in chemical reactions (Moderhack et al., 2000).

  • Carbonylative Sonogashira Coupling of Aryl Bromides : Tert-butyl isocyanide is used in palladium-catalyzed carbonylative Sonogashira coupling, demonstrating its utility in intermolecular C-C bond construction (Tang et al., 2013).

  • Determination of Heats of Formation : Its heats of formation have been experimentally determined using photoelectron photoion coincidence spectroscopy, providing valuable thermodynamic data (Koizumi & Baer, 2004).

  • Catalytic, Enantioselective Alpha-Additions : Tert-butyl isocyanide has been used in catalytic, enantioselective alpha-additions to aldehydes, demonstrating its utility in asymmetric synthesis (Denmark & Fan, 2003).

  • Reaction with Benzylidene Meldrum's Acids : It smoothly reacts with benzylidene Meldrum's acids in the presence of ethane-1,2-diol or catechol to produce functionalized compounds (Yavari et al., 2007).

  • Synthesis of α-Arylated Nitriles : Tert-butyl isocyanide has been utilized as a cyanide source in the BF3·OEt2 catalyzed synthesis of α-arylated nitriles (Shirsath et al., 2018).

Safety And Hazards

tert-Butyl isocyanide is toxic. Its behavior is similar to that of its close electronic relative carbon monoxide . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

tert-Butyl isocyanide has been used in the synthesis of coumarines, 4H-chromenes, and isoxazolines . It has also been used in a nickel-catalyzed allylic carbonylative coupling with alkyl zinc reagent, allowing for the practical and straightforward preparation of synthetically important β,γ-unsaturated ketones in a linear-selective fashion with excellent trans-selectivity under mild conditions . This nickel-based method features excellent functional group tolerance, even including the active aryl iodide functionality to allow the orthogonal derivatization of β,γ-unsaturated ketones .

properties

IUPAC Name

2-isocyano-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9N/c1-5(2,3)6-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGLEPBREOXSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222145
Record name tert-Butyl isocyanide
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Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-BUTYL ISOCYANIDE

CAS RN

7188-38-7
Record name tert-Butyl isocyanide
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Record name tert-Butyl isocyanide
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Record name tert-BUTYL ISOCYANIDE
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Record name tert-Butyl isocyanide
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Record name 2-methylpropyl isocyanide
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Record name tert-Butyl isocyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,690
Citations
XD Fei, ZY Ge, T Tang, YM Zhu… - The Journal of Organic …, 2012 - ACS Publications
… Enlightened by the above literature, we surmised that the insertion of tert-butyl isocyanide … substrates with tert-butyl isocyanide, followed by acid hydrolysis in almost theoretical yield. …
Number of citations: 103 pubs.acs.org
S Higashimae, D Kurata, S Kawaguchi… - The Journal of …, 2018 - ACS Publications
Despite the availability of selective synthetic approaches to multifunctionalized substituted olefins, the cyanothiolation of internal alkynes has been much less explored. Herein, we show …
Number of citations: 23 pubs.acs.org
Y Weng, C Zhang, Z Tang, M Shrestha… - Nature …, 2020 - nature.com
… By leveraging easily accessible tert-butyl isocyanide as the CO surrogate, we present a nickel-catalyzed allylic carbonylative coupling with alkyl zinc reagent, allowing for the practical …
Number of citations: 39 www.nature.com
Y Ito, H Kato, H Imai, T Saegusa - Journal of the American …, 1982 - ACS Publications
… For instance, treatment of pulegone (lb), which has 5-cis configuration, with TiCl4 and tertbutyl isocyanide in refluxing methylene chlorideproduced the desired 3b (60%) together with …
Number of citations: 40 pubs.acs.org
T Tang, XD Fei, ZY Ge, Z Chen, YM Zhu… - The Journal of organic …, 2013 - ACS Publications
… with 1-(2-bromophenyl)ethanones and tert-butyl isocyanide, in which isocyanide was easily … of aryl bromides and terminal alkynes via tert-butyl isocyanide insertion, which discloses the …
Number of citations: 80 pubs.acs.org
X Jiang, T Tang, JM Wang, Z Chen… - The Journal of Organic …, 2014 - ACS Publications
… Initially, anthranilamide and iodobenzene were reacted with tert-butyl isocyanide in the … , entry 5) by increasing the amount of iodobenzene, tert-butyl isocyanide, and Cs 2 CO 3. Higher …
Number of citations: 135 pubs.acs.org
SK Guchhait, C Madaan - Organic & Biomolecular Chemistry, 2010 - pubs.rsc.org
… product formed by this reaction using tert-butyl isocyanide. We envisioned that for Brønsted … 2-aminopyridine with 4-bromobenzaldehyde and tert-butyl isocyanide (Entries 8–10, Table 1…
Number of citations: 96 pubs.rsc.org
A Alizadeh, S Rostamnia, LG Zhu - Tetrahedron, 2006 - Elsevier
Protonation of the reactive intermediates produced in the reaction between tert-butyl isocyanide and dialkyl acetylenedicarboxylates by aromatic carboxylic acids leads to vinylnitrilium …
Number of citations: 60 www.sciencedirect.com
DS Eggleston, DF Chodosh, RL Webb… - … Section C: Crystal …, 1986 - scripts.iucr.org
… The shorter Au-C bond observed for the tert-butyl isocyanide structure may reflect more effective Au-isocyanide backbonding for this ligand, which is trans to a e-only donor chloride. …
Number of citations: 40 scripts.iucr.org
X Jiang, JM Wang, Y Zhang, Z Chen, YM Zhu… - Organic letters, 2014 - ACS Publications
… With the optimal conditions, namely treatment of aryl halide, tert-butyl isocyanide (1.2 equiv)… by a slight change of increasing the amount of tert-butyl isocyanide (2 equiv), Pd(OAc) 2 (6 …
Number of citations: 73 pubs.acs.org

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